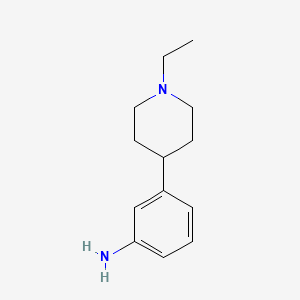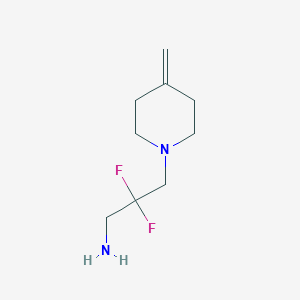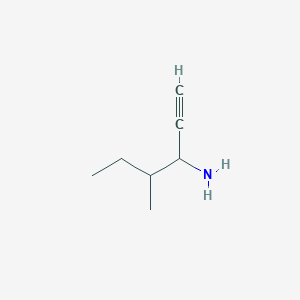
4-Methylhex-1-yn-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhex-1-yn-3-amine is an organic compound with the molecular formula C7H13N. It is a member of the amine family and contains a triple bond between the first and second carbon atoms, making it an alkyne.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhex-1-yn-3-amine can be achieved through several methods. One common approach involves the alkylation of propargylamine with 2-bromo-2-methylbutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylhex-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond can yield saturated amines using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Aplicaciones Científicas De Investigación
4-Methylhex-1-yn-3-amine has several scientific research applications:
Synthetic Chemistry: It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Environmental Science: Amine-functionalized materials derived from this compound are used in water treatment technologies for the adsorption of pollutants.
Advanced Materials: The compound is utilized in the development of advanced materials with specific properties, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 4-Methylhex-1-yn-3-amine involves its interaction with molecular targets through its amine and alkyne functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylhex-1-yn-3-amine
- 5-Methylhex-1-yn-3-amine
- Hex-1-yn-3-amine
Uniqueness
4-Methylhex-1-yn-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the fourth position enhances its reactivity and potential for forming diverse chemical derivatives compared to its analogs.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
4-methylhex-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-4-6(3)7(8)5-2/h2,6-7H,4,8H2,1,3H3 |
Clave InChI |
VOCRJRSSMUVEOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


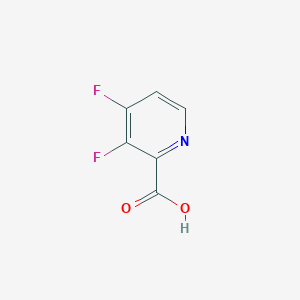
![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
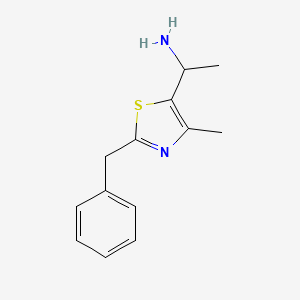
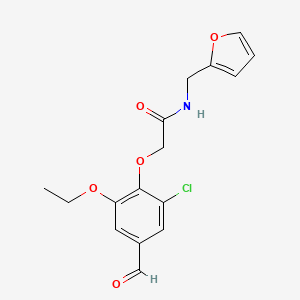
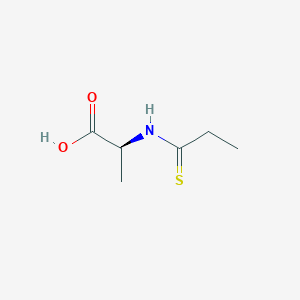

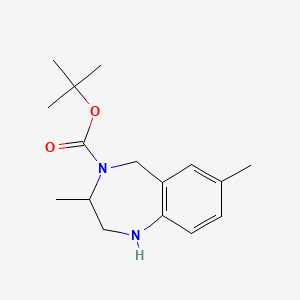
methanol](/img/structure/B13154491.png)
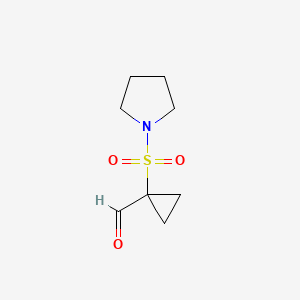
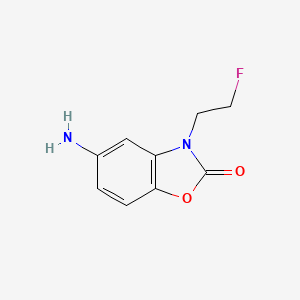
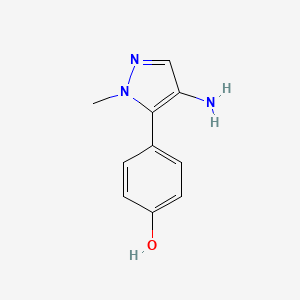
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
